N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide
Description
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide is a complex organic compound characterized by its unique cyclopropyl and sulfonamide functional groups
Properties
IUPAC Name |
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-18(2)16(13-7-5-4-6-8-13)17(18)19-25(22,23)15-11-9-14(10-12-15)24(3,20)21/h4-12,16-17,19H,1-3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGQBGCSKHMII-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated sulfonamide derivatives.
Scientific Research Applications
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]prop-2-enamide
- N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]benzenesulfonamide
Uniqueness
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide is unique due to its combination of a cyclopropyl ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
